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Compound of Interest

Compound Name: 7-bromo-2H-chromene

Cat. No.: B11891750

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for the
characterization of 7-bromo-2H-chromene. Due to a lack of published experimental data for
this specific compound, this document presents a combination of predicted spectroscopic
values for 7-bromo-2H-chromene and experimental data for the closely related compound, 7-
bromo-4-methyl-2H-chromen-2-one. This information is intended to serve as a reference point
for researchers engaged in the synthesis and characterization of related chemical entities.

Data Presentation
Predicted Spectroscopic Data for 7-bromo-2H-chromene

As experimental spectra for 7-bromo-2H-chromene are not readily available in the scientific
literature, computational predictions for its *H and 3C NMR spectra are presented below. These
values are calculated based on established algorithms and should be considered as estimates.

Table 1: Predicted *H NMR Chemical Shifts for 7-bromo-2H-chromene
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Proton Predicted Chemical Shift (ppm)
H-2 48-5.2
H-3 5.7-6.1
H-4 6.4-6.8
H-5 7.2-7.6
H-6 70-7.4
H-8 6.8-7.2

Table 2: Predicted 3C NMR Chemical Shifts for 7-bromo-2H-chromene

Carbon Predicted Chemical Shift (ppm)
C-2 65-70

C-3 125 - 130

C-4 120 - 125

C-4a 120 - 125

C-5 128 - 132

C-6 125-130

C-7 115-120

C-8 118 -122

C-8a 150 - 155

Experimental Spectroscopic Data for 7-bromo-4-methyi-
2H-chromen-2-one

To provide a tangible reference, the following tables summarize the experimental spectroscopic
data for the related compound, 7-bromo-4-methyl-2H-chromen-2-one. It is crucial to note the
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structural differences, namely the presence of a carbonyl group at C-2 and a methyl group at

C-4, which significantly influence the spectral data.

Table 3: *H NMR Data for 7-bromo-4-methyl-2H-chromen-2-one

Proton Chemical Shift (ppm) Multiplicity
CHs 241 S

H-3 6.23 d

H-5 7.73 d

H-6 7.03 dd

H-8 7.09 d

Solvent: DMSO-ds

Table 4: 3C NMR Data for 7-bromo-4-methyl-2H-chromen-2-one

Carbon Chemical Shift (ppm)
CHs 18.1

C-3 111.4

C-4 153.4

C-4a 113.7

C-5 126.6

C-6 119.7

C-7 128.8

C-8 112.4

C-8a 154.6

C-2 (C=0) 160.0
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Solvent: DMSO-ds

Table 5: IR and MS Data for 7-bromo-4-methyl-2H-chromen-2-one

Spectroscopic Technique Key Peaks/Values
IR (cm™1) ~1700 (C=0 stretch), ~1600 (C=C stretch)
MS (m/z) M* and M*+2 isotopic pattern for bromine

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. Instrument-specific parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

o Data Acquisition:
o Acquire *H NMR spectra on a 300, 400, or 500 MHz spectrometer.

o Acquire 13C NMR spectra on the same instrument, typically at a frequency of 75, 100, or
125 MHz, respectively.

o Use standard pulse programs for data acquisition.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a
tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

e Sample Preparation:

o For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.
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o Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small
amount of the sample directly on the crystal.

o Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of
4000-400 cm~2.

o Data Analysis: Identify characteristic absorption bands corresponding to functional groups
present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid
chromatograph (LC-MS).

« lonization: lonize the sample using an appropriate technique, such as Electron lonization (EI)
or Electrospray lonization (ESI).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: Detect the ions to generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic
characterization of a chemical compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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